molecular formula C14H17N3O2 B2474616 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-89-3

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2474616
CAS No.: 338750-89-3
M. Wt: 259.309
InChI Key: IIBCQXTUIUEXHN-BENRWUELSA-N
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Description

4-[(Dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a dimethylamino-substituted methylene group at position 4, an ethoxy group at position 5, and a phenyl ring at position 2. This compound belongs to the 2,4-dihydro-3H-pyrazol-3-one family, a class of heterocyclic compounds widely studied for their structural versatility and applications in medicinal chemistry and materials science.

For example, compounds with similar substitution patterns (e.g., benzylidene or hydrazinylidene groups) are prepared by heating precursors like pyrazolones with aldehydes or hydrazines under acidic or basic conditions .

Properties

IUPAC Name

(4Z)-4-(dimethylaminomethylidene)-5-ethoxy-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-12(10-16(2)3)14(18)17(15-13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCQXTUIUEXHN-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the intermediate 5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to yield the final product. The reaction conditions generally include:

    Temperature: Reflux

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted pyrazolones depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in increases thermal stability (mp 222°C) and introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. Ethoxy and methoxy substituents enhance lipophilicity compared to hydroxyl groups, as seen in and .

Spectral Distinctions: The dimethylamino group in the target compound produces distinct singlet peaks at δ ~3.0 ppm for N(CH₃)₂, absent in non-aminated analogs . Fluorinated compounds (e.g., ) show characteristic ¹⁹F-NMR shifts between δ -80 and -126 ppm.

Key Insights:

  • The ethoxy group in the target compound may improve bioavailability compared to hydroxylated analogs (e.g., ) but reduce polarity relative to methoxy derivatives .
  • Fluorinated pyrazolones () exhibit superior antimicrobial activity due to fluorine’s electronegativity and lipid solubility, whereas the dimethylamino group in the target compound may favor neurological applications .

Biological Activity

4-[(dimethylamino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class. Its unique structure, which includes a pyrazolone ring substituted with dimethylamino, ethoxy, and phenyl groups, has attracted significant interest in pharmacological research due to its potential biological activities.

The compound has the following chemical characteristics:

  • IUPAC Name : (4Z)-4-(dimethylaminomethylidene)-5-ethoxy-2-phenylpyrazol-3-one
  • Molecular Formula : C14H17N3O2
  • CAS Number : 338750-89-3

Synthesis

The synthesis typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form an intermediate, which is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The conditions generally include:

  • Temperature : Reflux
  • Solvent : Ethanol or methanol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites.

Biological Activities

  • Antitumor Activity : Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The cytotoxicity is believed to be linked to the inhibition of tubulin polymerization, which is crucial for cell division and growth.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in experimental models. This activity is often assessed using various assays that measure inflammatory markers.
  • Analgesic Properties : Preliminary studies suggest that it may possess analgesic properties comparable to common non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Biological Activities of this compound

Activity TypeModel/Cell LineObserved EffectReference
AntitumorA549 (lung carcinoma)Induces cytotoxicity
AntitumorHeLa (cervical carcinoma)Inhibits tubulin polymerization
Anti-inflammatoryExperimental modelsReduces inflammatory markers
AnalgesicAnimal modelsComparable effects to NSAIDs

Case Studies

  • Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of the compound on human tumor cell lines. Results indicated significant cell death at concentrations as low as 10 µM, suggesting a potent antitumor effect.
  • Inflammation Reduction : In animal models of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain responses compared to control groups.

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